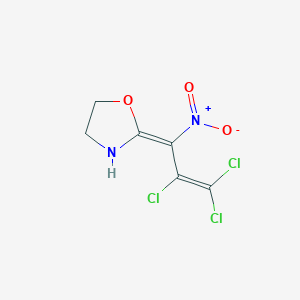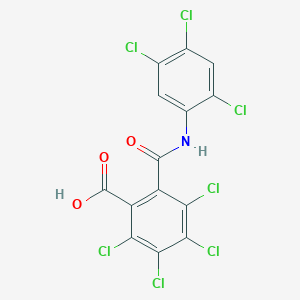
N-(4-Methoxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methoxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxybenzyl group and a trichlorophenoxy group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzylamine and 2,4,6-trichlorophenoxyacetic acid.
Formation of Amide Bond: The amide bond is formed through a condensation reaction between the amine group of 4-methoxybenzylamine and the carboxylic acid group of 2,4,6-trichlorophenoxyacetic acid. This reaction is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Methoxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The trichlorophenoxy group can be reduced to form a less chlorinated phenoxy group.
Substitution: The chlorine atoms on the trichlorophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.
Major Products
Oxidation: Formation of N-(4-Hydroxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide.
Reduction: Formation of N-(4-Methoxybenzyl)-2-(2,4-dichlorophenoxy)acetamide.
Substitution: Formation of N-(4-Methoxybenzyl)-2-(2,4,6-trimethoxyphenoxy)acetamide.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of N-(4-Methoxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or specific enzymes. If it has anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Methoxybenzyl)-2-(2,4-dichlorophenoxy)acetamide
- N-(4-Methoxybenzyl)-2-(2,4,6-trimethoxyphenoxy)acetamide
- N-(4-Hydroxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide
Comparison
Compared to similar compounds, N-(4-Methoxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide may exhibit unique properties due to the presence of the trichlorophenoxy group, which can influence its reactivity and biological activity. The methoxy group can also affect its solubility and interaction with biological targets.
Propriétés
Numéro CAS |
853316-41-3 |
|---|---|
Formule moléculaire |
C16H14Cl3NO3 |
Poids moléculaire |
374.6 g/mol |
Nom IUPAC |
N-[(4-methoxyphenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C16H14Cl3NO3/c1-22-12-4-2-10(3-5-12)8-20-15(21)9-23-16-13(18)6-11(17)7-14(16)19/h2-7H,8-9H2,1H3,(H,20,21) |
Clé InChI |
MKYWIULGACTRLD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






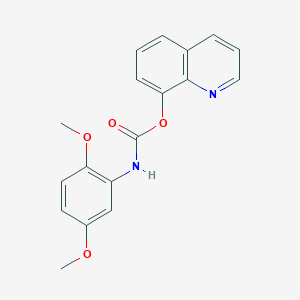

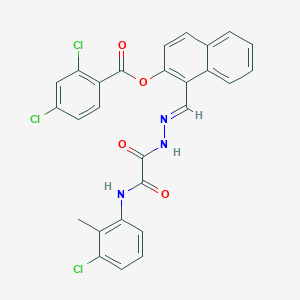
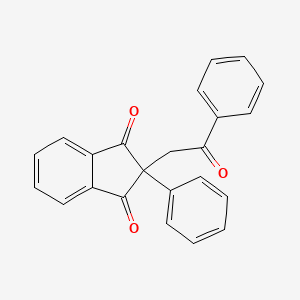
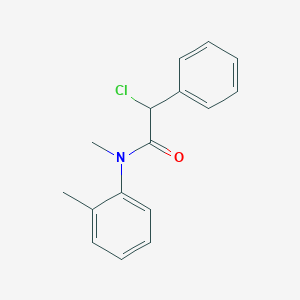

![7-(1-Methylethylidene)bicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B11950214.png)
